2,4-Difluorophenyl isothiocyanate

Catalog No.
S1484308
CAS No.
141106-52-7
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenyl isothiocyanate

CAS Number

141106-52-7

Product Name

2,4-Difluorophenyl isothiocyanate

IUPAC Name

2,4-difluoro-1-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

ABGGPKIFVAIRGU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synonyms

2,4-Difluoro-1-isothiocyanato-benzene;

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synthesis of N,N-disubstituted S,N'-diarylisothioureas

DFPITC has been employed in the synthesis of N,N-disubstituted S,N'-diarylisothioureas. These compounds possess interesting biological properties and can be further modified to create novel drug candidates []. The reaction between DFPITC and primary amines leads to the formation of the desired isothiourea derivatives.

Modification of Functional Groups

DFPITC can modify various functional groups present in molecules, including:

  • Hydroxyl groups: DFPITC reacts with hydroxyl groups to form thiocarbamate derivatives. This modification can be used to protect hydroxyl groups during other synthetic transformations or to introduce new functionalities into molecules [].
  • Amine groups: Similar to hydroxyl groups, DFPITC reacts with amine groups to form thiourea derivatives. This reaction can be used to introduce a fluorinated phenyl group onto amine-containing molecules or to create new bioconjugates for various applications [].
  • Epoxide groups: DFPITC can ring-open epoxide functionalities, leading to the formation of beta-hydroxysulfides. This reaction can be used to introduce new functionalities into molecules containing epoxide groups and modify their properties [].

2,4-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C₇H₃F₂NS and a molecular weight of 171.17 g/mol. It is characterized by the presence of an isothiocyanate functional group (-N=C=S) attached to a difluorophenyl ring. This compound is known for its reactivity due to the isothiocyanate moiety, which can participate in various nucleophilic addition reactions. The boiling point of 2,4-difluorophenyl isothiocyanate ranges from 98 to 99 °C at reduced pressure (30 mmHg), and it has a density of 1.349 g/cm³ at 20 °C .

  • Toxicity: Isothiocyanates can be irritating to the skin, eyes, and respiratory system []. DFPITC might exhibit similar properties.
  • Flammability: Organic compounds containing aromatic rings can be flammable. DFPITC might have similar flammability characteristics.
, primarily due to its active isothiocyanate group. Notable reactions include:

  • Nucleophilic Addition: The isothiocyanate group can react with nucleophiles such as amines and alcohols, forming thiourea or thiocarbamate derivatives.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes under appropriate conditions.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and thiocyanic acid.

These reactions highlight the versatility of 2,4-difluorophenyl isothiocyanate in synthetic organic chemistry .

Research indicates that 2,4-difluorophenyl isothiocyanate exhibits biological activity that may be beneficial in various applications. Studies have shown its potential as an antioxidant agent, particularly when evaluated alongside other compounds . Additionally, its reactivity allows it to interact with biological nucleophiles, which could lead to novel therapeutic agents.

The synthesis of 2,4-difluorophenyl isothiocyanate typically involves the reaction of 2,4-difluorophenol with thiophosgene or related reagents. A common method includes:

  • Starting Materials: Use 2,4-difluorophenol and thiophosgene.
  • Reaction Conditions: Combine these reagents in an appropriate solvent under controlled temperature conditions.
  • Purification: The product can be purified through distillation or chromatography techniques.

Alternative methods may involve the reaction of 2,4-difluorobenzylamine with carbon disulfide followed by treatment with a suitable reagent to convert it into the isothiocyanate form .

2,4-Difluorophenyl isothiocyanate finds applications in various fields:

  • Agriculture: Used as a pesticide or herbicide due to its biological activity against pests.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
  • Material Science: Utilized in the development of functional materials owing to its reactive nature.

Its diverse applications stem from its unique chemical properties and biological activity .

Interaction studies involving 2,4-difluorophenyl isothiocyanate focus on its reactivity with biological molecules. For instance, research has demonstrated its ability to modify proteins through nucleophilic addition, potentially influencing enzyme activity or cellular signaling pathways. These interactions are crucial for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with 2,4-difluorophenyl isothiocyanate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Phenyl isothiocyanateAromatic IsothiocyanateSimple structure; widely used in organic synthesis
2-Chlorophenyl isothiocyanateAromatic IsothiocyanateChlorine substituent; different reactivity profile
3-Nitrophenyl isothiocyanateAromatic IsothiocyanateNitro group enhances electrophilicity

Uniqueness of 2,4-Difluorophenyl Isothiocyanate

What sets 2,4-difluorophenyl isothiocyanate apart from these similar compounds includes:

  • Fluorine Substituents: The presence of two fluorine atoms significantly alters its electronic properties compared to other halogenated derivatives.
  • Biological Activity: Its specific antioxidant properties may not be present in other similar compounds.
  • Reactivity Profile: The difluoro substitution can enhance or modify its reactivity in chemical transformations.

These characteristics make it a unique candidate for further research and application development in both industrial and pharmaceutical contexts .

The scientific investigation of 2,4-difluorophenyl isothiocyanate encompasses several critical areas of biological and pharmacological research, with particular emphasis on its antimicrobial properties, anticancer mechanisms, and antioxidant pathway interactions. This compound represents a significant advancement in fluorinated isothiocyanate chemistry, offering unique structural features that enhance its biological activity through strategic incorporation of fluorine atoms at the 2,4-positions of the phenyl ring.

Structure-Activity Relationships in Antimicrobial Agent Design

The antimicrobial efficacy of isothiocyanates, including 2,4-difluorophenyl isothiocyanate, demonstrates a profound dependence on their chemical structure, with specific molecular features directly correlating to their biological activity against pathogenic microorganisms. Research has established that the isothiocyanate functional group (-N=C=S) serves as the primary pharmacophore responsible for antimicrobial activity, while the aromatic substituents significantly modulate potency and spectrum of action.

Fundamental Structure-Activity Principles

The antimicrobial activity of isothiocyanates follows distinct structure-activity relationships that have been extensively characterized through quantitative structure-activity relationship (QSAR) studies. The electrophilic nature of the isothiocyanate group enables covalent interaction with nucleophilic sites in microbial proteins, particularly cysteine residues and amino groups. The presence of fluorine atoms in 2,4-difluorophenyl isothiocyanate enhances this electrophilicity while simultaneously increasing lipophilicity, facilitating improved cellular penetration and target engagement.

Studies examining various isothiocyanate derivatives have revealed that aromatic compounds generally exhibit superior antimicrobial activity compared to their aliphatic counterparts. The incorporation of electron-withdrawing substituents, such as fluorine atoms, further enhances this activity by increasing the electrophilic character of the isothiocyanate carbon. In the case of 2,4-difluorophenyl isothiocyanate, the difluoro substitution pattern provides optimal electronic effects while maintaining molecular stability and bioavailability.

Halogen Substitution Effects

The strategic placement of halogen substituents on aromatic isothiocyanates has demonstrated significant impact on antimicrobial potency. Research investigating halogenated phenyl isothiocyanates has shown that fluorine substitution at the 2,4-positions provides enhanced activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing properties of fluorine atoms increase the electrophilic character of the isothiocyanate group, facilitating more efficient covalent modification of bacterial proteins.

Comparative studies of fluorinated isothiocyanates have revealed that 4-fluorophenyl isothiocyanate exhibits notable biological activities, particularly as a potential anticancer agent with demonstrated ability to induce apoptosis in cancer cell lines. The addition of a second fluorine atom at the 2-position, as in 2,4-difluorophenyl isothiocyanate, is expected to further enhance these properties through additive electronic effects.

Bifunctional and Enhanced Activity Compounds

Research has demonstrated that bifunctional compounds containing two isothiocyanate groups exhibit dramatically enhanced antimicrobial activity, with minimum inhibitory concentration values reduced by more than 2-fold compared to monofunctional analogs. This enhancement suggests that multiple covalent interactions with target proteins significantly improve biological efficacy. The concept of bifunctionality may be applicable to 2,4-difluorophenyl isothiocyanate through the development of dimeric or polymeric derivatives.

The structure-activity relationship studies have identified key physicochemical properties that determine antimicrobial efficacy, including partial charge distribution, molecular polarity, reactivity indices, and three-dimensional molecular shape. These parameters are optimally balanced in halogenated aromatic isothiocyanates, positioning 2,4-difluorophenyl isothiocyanate as a promising lead compound for antimicrobial agent development.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of isothiocyanates involves covalent modification of essential bacterial proteins through thiocarbamoylation of cysteine residues and carbamylation of amino groups. This mechanism is supported by the observation that pre-incubation of isothiocyanates with sulfhydryl compounds eliminates their antimicrobial activity. The rapid and irreversible nature of these covalent interactions disrupts critical cellular processes, leading to bacteriostatic or bactericidal effects depending on concentration and target organism susceptibility.

Exploration of Antioxidant Pathways in Model Systems

The interaction of isothiocyanates with cellular antioxidant pathways represents a complex and multifaceted area of research, characterized by both pro-oxidant and antioxidant effects that depend on concentration, cell type, and physiological context. The exploration of these pathways in model systems has revealed sophisticated regulatory mechanisms that position isothiocyanates as modulators of cellular redox homeostasis.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nrf2 signaling pathway serves as the master regulator of cellular antioxidant responses, and isothiocyanates are among the most potent natural activators of this system. Research has demonstrated that isothiocyanates activate Nrf2 through covalent modification of multiple cysteine residues in the Kelch-like ECH-associated protein 1 (Keap1), the cytoplasmic repressor that normally maintains Nrf2 in an inactive state.

Studies examining the nuclear accumulation of Nrf2 in human adenocarcinoma Caco-2 cells have shown that sulforaphane is the most potent inducer, causing 1.9-fold nuclear accumulation at 10 μM concentration within 1 hour of exposure. This rapid response demonstrates the direct and immediate impact of isothiocyanates on Nrf2 signaling. The activation mechanism involves the formation of dithiocarbamate linkages between isothiocyanates and critical cysteine residues in Keap1, leading to conformational changes that release Nrf2 for nuclear translocation.

Proteomic analysis has identified 25 of the 27 cysteine residues in Keap1 as potential targets for sulforaphane modification, with predominant targeting occurring at Cys77 in the BTB domain, Cys226, Cys249, and Cys257 in the central linker domain, and Cys489, Cys513, Cys518, and Cys583 in the Kelch repeat domain. This extensive modification pattern ensures robust activation of the Nrf2 pathway and sustained antioxidant response.

Antioxidant Response Element (ARE) Mediated Gene Expression

The activated Nrf2 transcription factor binds to antioxidant response elements in the promoter regions of numerous genes encoding antioxidant and detoxification enzymes. Studies using luciferase reporter assays have demonstrated that isothiocyanates cause significant activation of ARE-mediated gene expression in a concentration-dependent manner. This activation leads to upregulation of critical antioxidant enzymes including heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and various glutathione S-transferases.

Research examining the structure-activity relationships of isothiocyanates on ARE activation has revealed that different structural features influence the magnitude and duration of response. The presence of aromatic rings and electron-withdrawing substituents, as found in 2,4-difluorophenyl isothiocyanate, may enhance ARE activation through increased electrophilicity and improved cellular uptake.

Heme Oxygenase-1 (HO-1) Induction and Cytoprotective Effects

Heme oxygenase-1 represents one of the most responsive and functionally important genes regulated by the Nrf2/ARE pathway. Studies have shown that benzyl isothiocyanate induces a remarkable 10.2-fold increase in thioredoxin reductase 1 mRNA expression at 10 μM concentration, demonstrating the potent transcriptional effects of isothiocyanates on antioxidant gene expression. HO-1 catalyzes the degradation of heme to produce biliverdin, carbon monoxide, and free iron, with the resulting bilirubin possessing significant antioxidant properties.

The cytoprotective effects of HO-1 induction extend beyond direct antioxidant activity to include modulation of inflammatory responses and enhancement of cellular stress resistance. Research has demonstrated that Nrf2-mediated HO-1 upregulation can inhibit NF-κB-mediated inflammatory gene expression, providing a molecular link between antioxidant and anti-inflammatory pathways.

Glutathione System Modulation

Isothiocyanates exert complex effects on the glutathione system, simultaneously depleting glutathione through covalent conjugation while stimulating the expression of glutathione synthesis and regeneration enzymes. Studies in Arabidopsis thaliana have shown that allyl isothiocyanate causes time- and dose-dependent depletion of cellular glutathione, followed by rapid recovery to control levels. This recovery is mediated by upregulation of glutathione S-transferases and enhanced glutathione biosynthesis.

The biphasic response to isothiocyanate exposure - initial glutathione depletion followed by enhanced antioxidant capacity - represents an adaptive hormetic response that may contribute to the chemoprotective effects of these compounds. The ability of cells to recover glutathione homeostasis appears to be critical for determining the ultimate biological outcome of isothiocyanate exposure.

Nuclear Factor-κB (NF-κB) Pathway Inhibition

In addition to activating antioxidant pathways, isothiocyanates potently inhibit the NF-κB signaling pathway, which regulates inflammatory gene expression. Research has demonstrated that isothiocyanates prevent the nuclear translocation of the p65 subunit of NF-κB through stabilization of the inhibitory protein IκBα. This inhibition occurs through interference with IκB kinase complex activation and subsequent prevention of IκBα phosphorylation and degradation.

Studies examining the concentration-dependent effects of sulforaphane have shown that while lower concentrations (10 μM) preferentially activate Nrf2, higher concentrations (25 μM) significantly inhibit NF-κB, causing 6.3-fold reduction in nuclear accumulation. This concentration-dependent selectivity suggests that isothiocyanates can fine-tune the balance between antioxidant and anti-inflammatory responses based on cellular exposure levels.

Reactive Oxygen Species Generation and Cellular Stress

Paradoxically, isothiocyanates can also function as pro-oxidants, generating reactive oxygen species and inducing cellular stress under certain conditions. This dual nature - acting as both antioxidants and pro-oxidants - depends on factors such as concentration, cell type, and the presence of antioxidant defense systems. At higher concentrations or in cells with compromised antioxidant defenses, isothiocyanates may overwhelm cellular protective mechanisms and induce oxidative damage.

Research has shown that benzyl isothiocyanate significantly increases intracellular reactive oxygen species production, with the highest accumulation (260%) observed at low doses (1 μM) and decreased production at higher concentrations. This concentration-dependent effect suggests that the balance between antioxidant activation and pro-oxidant stress is carefully regulated and may contribute to the selective toxicity of isothiocyanates toward cancer cells.

The exploration of antioxidant pathways in model systems continues to reveal the sophisticated mechanisms by which isothiocyanates, including 2,4-difluorophenyl isothiocyanate, modulate cellular redox homeostasis. These studies provide essential insights into the molecular basis of isothiocyanate bioactivity and support their continued development as therapeutic agents for cancer prevention and treatment.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 09-18-2023

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